

effect of precursor concentration on NiO film morphology

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Compound of Interest		
Compound Name:	Nickel(II) oxide	
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Technical Support Center: NiO Film Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of precursor concentration on the morphology and properties of Nickel Oxide (NiO) thin films.

Frequently Asked Questions (FAQs)

Q1: How does adjusting the precursor concentration impact the thickness of the deposited NiO film?

A1: The thickness of the NiO film is directly influenced by the precursor concentration. Generally, for a fixed number of deposition passes or cycles, increasing the molar concentration of the precursor solution will result in a thicker film.[1][2][3] For instance, in one study using spray pyrolysis, increasing the molarity from 0.1 M to 0.4 M resulted in the film thickness increasing from 43 nm to 49 nm.[1][3] Another study observed a more significant jump, where films deposited from solutions below 0.3 M were around 0.5 μ m thick, while those from 0.3 M to 0.5 M were about 3 μ m thick.[2]

Q2: Can the precursor concentration affect the crystallinity and grain structure of the NiO film?

A2: Yes, the precursor concentration plays a crucial role in the crystallinity of the film. Higher precursor concentrations often lead to improved crystallinity, as confirmed by increased intensity in Raman and XRD peaks.[1][3] The effect on grain size, however, can vary. Some



studies report no significant change in grain size with increased concentration[1], while others have observed that higher concentrations can lead to the clustering of grains to form larger single cubic crystals.[1] The type of precursor salt used also has a substantial impact; for example, using nickel nitrate can result in smaller grain sizes compared to nickel acetate.[4]

Q3: How does precursor concentration influence the elemental composition (stoichiometry) of NiO films?

A3: Precursor concentration directly affects the stoichiometry of the resulting NiO films. Studies have shown that as the molarity of the precursor solution increases, the percentage of nickel in the film tends to increase, while the percentage of oxygen decreases.[1][3] For example, one experiment noted that the oxygen concentration decreased from a stoichiometric value of 1 for lower molar concentrations to 0.86 for concentrations of 0.3 M and above.[2] This change in the Ni/O ratio can be attributed to the dynamics of the deposition process at different concentrations.

Q4: What is the relationship between precursor concentration and the film's surface morphology and roughness?

A4: The precursor concentration, along with the specific type of precursor used, significantly influences the surface morphology. Higher concentrations can promote a more compact and dense film structure.[4] The choice of precursor anion (e.g., nitrate, chloride, acetate) also has a pronounced effect on surface roughness. For instance, in a comparative study, NiO films prepared from nickel nitrate showed a root mean square (RMS) roughness of 16 nm, whereas films from nickel acetate and nickel chloride exhibited higher roughness of 31 nm and 90 nm, respectively.[5]

Troubleshooting Guide

Issue 1: My deposited NiO film is too thin.

- Cause: The precursor concentration may be too low.
- Solution: Increase the molarity of your precursor solution. Film thickness generally scales with concentration for a given set of deposition parameters.[1][2][3]

Issue 2: The XRD analysis shows my NiO film has poor crystallinity.



- Cause: Insufficient material supply during growth or suboptimal reaction kinetics, which can be related to low precursor concentration.
- Solution: Increase the precursor concentration. A higher concentration can enhance the crystalline quality of the film.[1][3]

Issue 3: The electrical properties of my film are not as expected (e.g., wrong conductivity type).

- Cause: The stoichiometry of the NiO film, which is concentration-dependent, critically affects its electrical properties.
- Solution: Be aware that significant changes in precursor concentration can alter the film's conductivity. One study reported that NiO films switched from p-type to n-type when the precursor molarity was increased beyond 0.3 M.[2] Carefully adjust and characterize your films at various concentrations to achieve the desired electrical behavior.

Issue 4: My film has high surface roughness, which is undesirable for my application.

- Cause: The type of precursor salt used has a strong influence on surface morphology.
- Solution: Consider changing the nickel precursor. Films derived from nickel nitrate have been shown to be smoother than those from nickel chloride or acetate.[5][6]

Quantitative Data Summary

Table 1: Effect of Precursor Concentration on NiO Film Thickness



Precursor Concentration (Molarity)	Deposition Method	Film Thickness	Reference
0.1 M	Spray Pyrolysis	~43 nm	[1][3]
0.2 M	Spray Pyrolysis	~46 nm	[1][3]
0.3 M	Spray Pyrolysis	~47 nm	[1][3]
0.4 M	Spray Pyrolysis	~49 nm	[1][3]
< 0.3 M	Spray Pyrolysis	~0.5 μm	[2]
0.3 M - 0.5 M	Spray Pyrolysis	~3.0 μm	[2]

Table 2: Effect of Precursor Concentration on Elemental Composition

Precursor Concentration (Molarity)	Ni Content (%)	O Content (%)	Reference
0.1 M	79.74%	20.26%	[1]
0.2 M	79.76%	20.24%	[1]
Low Molarity	-	Stoichiometric (O/Ni ≈ 1)	[2]
≥ 0.3 M	-	Sub-stoichiometric (O/Ni ≈ 0.86)	[2]

Table 3: Influence of Precursor Type on Film Properties (at 0.2M concentration)



Precursor Type	RMS Roughness	Optical Band Gap (eV)	Reference
Nickel Nitrate	16 nm	3.50 eV	[5]
Nickel Acetate	31 nm	3.43 eV	[5]
Nickel Chloride	90 nm	3.20 eV	[5]

Experimental Protocols

Key Experiment: NiO Film Deposition via Spray Pyrolysis

This protocol provides a generalized methodology based on common practices cited in the literature.[2][3][5]

1. Precursor Solution Preparation:

- Dissolve a nickel salt (e.g., Nickel Chloride Hexahydrate, Nickel Acetate, or Nickel Nitrate) in a solvent (commonly distilled water) to achieve the desired molar concentration (e.g., 0.05 M to 0.5 M).
- Stir the solution using a magnetic stirrer until the salt is completely dissolved.

2. Substrate Preparation:

- Use suitable substrates, such as soda-lime or Corning glass.
- Clean the substrates ultrasonically in a sequence of cleaning agents, typically acetone, followed by distilled water, to remove organic and inorganic contaminants.
- Dry the substrates thoroughly before deposition.

3. Deposition Process:

- Preheat the substrates to the desired deposition temperature (e.g., 350°C 450°C) on a hot plate or in a furnace.[2][5]
- Place the precursor solution into a spray nozzle or atomizer.
- Maintain a constant distance between the nozzle and the substrate (e.g., 30 cm).[5]
- Spray the solution onto the heated substrates at a controlled flow rate (e.g., 10 ml/min).[2] The fine droplets undergo pyrolysis upon contact with the hot surface, forming the NiO film.
- Allow the film to cool down to room temperature after the deposition process is complete.

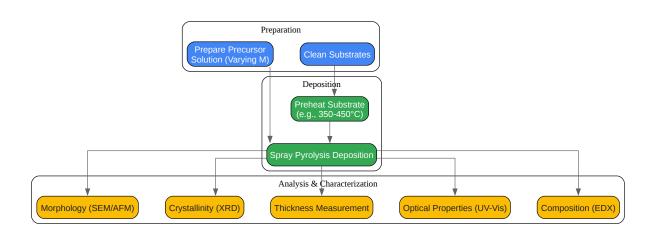


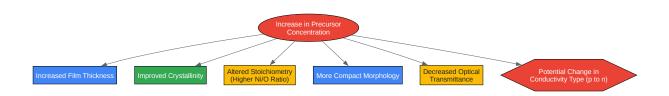
4. Characterization:

- Morphology: Analyze the surface structure and grain size using Field-Emission Scanning Electron Microscopy (FESEM).[3]
- Crystallinity: Determine the crystal structure and phase purity using X-ray Diffraction (XRD). [1]
- Thickness: Measure the film thickness using techniques like profilometry or by analyzing cross-sectional SEM images.
- Optical Properties: Evaluate the optical transmittance and calculate the band gap using a UV-Vis Spectrophotometer.[3]

Visualizations







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